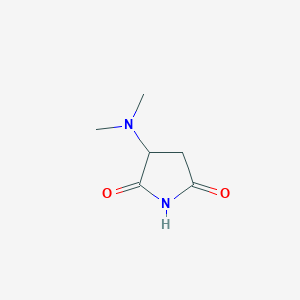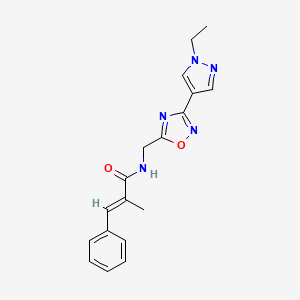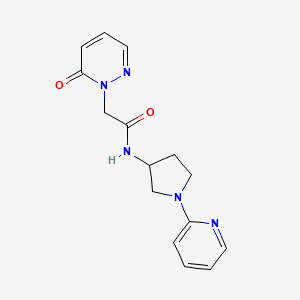![molecular formula C25H19BrN4O3S B2685243 N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide CAS No. 689227-27-8](/img/structure/B2685243.png)
N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide is a useful research compound. Its molecular formula is C25H19BrN4O3S and its molecular weight is 535.42. The purity is usually 95%.
BenchChem offers high-quality N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Research on quinazolinones and their derivatives, such as the reaction of aminoquinoline diones with isothiocyanic acid, highlights an easy pathway to thioxo derivatives, indicating a method for generating compounds with potential biological activity (Mrkvička, Lyčka, Rudolf, & Klásek, 2010)[https://consensus.app/papers/reaction-3aminoquinoline24diones-acid—an-pathway-mrkvička/cbdb1e5f7579506c8bb78959f44a77e4/?utm_source=chatgpt]. Another study on the efficient ionic liquid-mediated synthesis of substituted thiazoloquinazoline diones showcases a green chemistry approach to synthesizing structurally complex quinazolinones (Yadav, Dhakad, & Sharma, 2013)[https://consensus.app/papers/liquid-mediated-synthesis-substituted-yadav/06275c46076857c2b00c2fd1f8c4b769/?utm_source=chatgpt], which could be applicable for synthesizing the target compound.
Antimicrobial and Antitumor Activities
Several quinoline and quinazoline derivatives have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of these frameworks in developing new antimicrobial agents (Özyanik, Demirci, Bektaş, & Demirbas, 2012)[https://consensus.app/papers/preparation-activity-evaluation-quinoline-derivatives-özyanik/f20833fb0e9756779cbda4f1a00003c3/?utm_source=chatgpt]. Furthermore, compounds like quinazolino-benzothiazoles have shown anticonvulsant activities, indicating the therapeutic potential of such derivatives in neurological disorders (Ugale, Patel, Wadodkar, Bari, Shirkhedkar, & Surana, 2012)[https://consensus.app/papers/quinazolinobenzothiazoles-fused-pharmacophores-agents-ugale/c751e4d272b85ba08389b51deb71a059/?utm_source=chatgpt].
Drug Design and Molecular Docking
The structure-based drug design leading to the discovery of potent CDK2 inhibitors highlights the significance of molecular design in enhancing the efficacy of chemical compounds against specific biological targets (Vulpetti, Casale, Roletto, Amici, Villa, & Pevarello, 2006)[https://consensus.app/papers/structurebased-drug-design-discovery-2aminothiazole-vulpetti/e66df2be70215e2e99e5cbf48beebebf/?utm_source=chatgpt]. This approach could be relevant for tailoring the biological activities of compounds related to N-1,3-benzodioxol-5-yl-2-[(2-bromobenzimidazo[1,2-c]quinazolin-6-yl)thio]butanamide.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrN4O3S/c1-2-22(24(31)27-15-8-10-20-21(12-15)33-13-32-20)34-25-29-17-9-7-14(26)11-16(17)23-28-18-5-3-4-6-19(18)30(23)25/h3-12,22H,2,13H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOUGEMQAKJFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 3-methyl-5-{[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B2685164.png)
![7-isobutyl-3,9-dimethyl-1-(2-oxopropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2685166.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2685167.png)





![1-[4-[2-(2-Hydroxypropan-2-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2685177.png)
![3-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2685179.png)
![3-(4-ethylphenylsulfonyl)-N-m-tolylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2685180.png)
